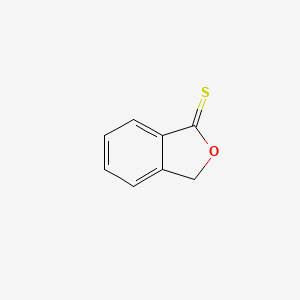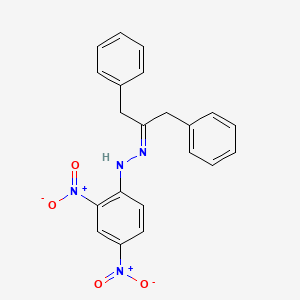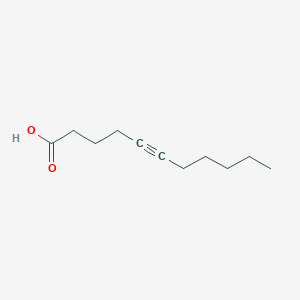![molecular formula C15H26N2O2 B14753884 4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid CAS No. 531-49-7](/img/structure/B14753884.png)
4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, hydrogenation, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, helps in optimizing the reaction conditions and scaling up the production while maintaining the quality and consistency of the compound.
化学反応の分析
Types of Reactions
4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings, due to its versatile chemical nature.
作用機序
The mechanism of action of 4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid include other heterocyclic compounds with similar structural features, such as:
- Pyrrolidine derivatives
- Piperidine derivatives
- Diazocine derivatives
Uniqueness
What sets this compound apart is its specific combination of structural elements, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where specific molecular interactions and transformations are required.
特性
CAS番号 |
531-49-7 |
|---|---|
分子式 |
C15H26N2O2 |
分子量 |
266.38 g/mol |
IUPAC名 |
4-[(1S,2S,9S,10R)-7,11-diazatricyclo[7.3.1.02,7]tridecan-10-yl]butanoic acid |
InChI |
InChI=1S/C15H26N2O2/c18-15(19)6-3-4-13-12-8-11(9-16-13)14-5-1-2-7-17(14)10-12/h11-14,16H,1-10H2,(H,18,19)/t11-,12-,13+,14-/m0/s1 |
InChIキー |
YYVLEOPZBIAELL-FQUUOJAGSA-N |
異性体SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN[C@@H]3CCCC(=O)O |
正規SMILES |
C1CCN2CC3CC(C2C1)CNC3CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


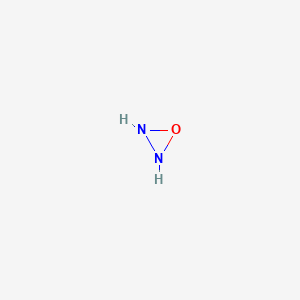
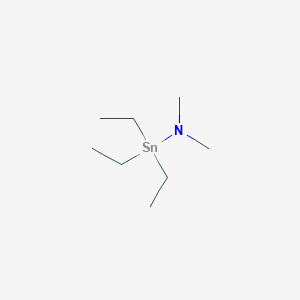
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)
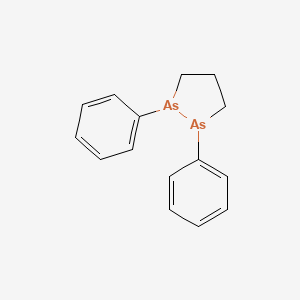
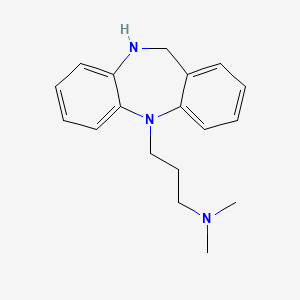

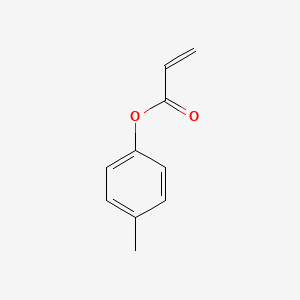
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
